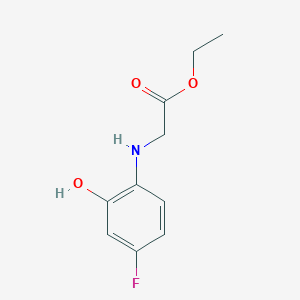

Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate is a laboratory chemical used for scientific research and development . It’s a compound that contains a fluorine atom, which can give these compounds new functions and make them have better performance .

Synthesis Analysis

The synthesis of fluorinated compounds like Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate has attracted more and more attention from biologists and chemists . Achieving selective fluorination is still a huge challenge under mild conditions . The direct formation of the C-F bond by fluorinase is the most effective and promising method .Wissenschaftliche Forschungsanwendungen

Polymer-Drug Conjugates for Enhanced Stability The development of macromolecular prodrugs has utilized compounds like Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate for the synthesis of stable drug-polymer conjugates. These conjugates demonstrate enhanced hydrolytic stability in physiological conditions, which is crucial for maintaining the efficacy of therapeutic agents during systemic circulation. The strategy aims to improve drug solubility, reduce toxicity, and enable controlled release mechanisms (Nichifor, Coessens, & Schacht, 1995).

Biodegradable Materials for Musculoskeletal Applications Research into biodegradable blends of polymers for musculoskeletal applications has explored the use of Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate derivatives. These materials have shown promising miscibility and osteocompatibility, essential for bone tissue engineering. The ability of such blends to support cell adhesion and proliferation, while providing an environment conducive to phenotypic expression and matrix synthesis of osteoblasts, underscores their potential as biomaterials for bone regeneration and repair (Deng et al., 2008).

Degradation Studies of Biodegradable Polymers The degradation behavior of polyaminophosphazenes, which include Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate derivatives, has been studied in detail to assess their suitability for biomedical applications. These studies focus on understanding how various factors such as the hydrolytic environment and polymer processing influence the degradation kinetics. Such insights are vital for designing materials that degrade at a controlled rate, making them suitable for drug delivery systems and tissue engineering scaffolds (Andrianov & Marin, 2006).

Synthesis of Novel Compounds Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate serves as a precursor in the synthesis of complex molecules, such as pyrroles, via base-catalyzed intramolecular reactions. This demonstrates the compound's versatility in organic synthesis, offering pathways to create novel molecules with potential applications in pharmaceuticals and material science (Hombrecher & Horter, 1990).

Advanced Materials for Biomedical Applications The study of polyurethanes with pendant hydroxyl groups, which can be synthesized from Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate, highlights the potential of such materials in biomedical applications. These polyurethanes exhibit unique properties such as amorphous structure and variable glass transition temperatures, making them suitable for use in medical devices and implants (Ubaghs, Fricke, Keul, & Höcker, 2004).

Eigenschaften

IUPAC Name |

ethyl 2-(4-fluoro-2-hydroxyanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-2-15-10(14)6-12-8-4-3-7(11)5-9(8)13/h3-5,12-13H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITUSRPZJDDGTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=C(C=C(C=C1)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,11-Bis(pyridin-4-yl)-1,6,7,12-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3,5,9,11-tetraene-2,8-diol](/img/structure/B2916136.png)

![(Prop-2-yn-1-yl)[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine](/img/structure/B2916138.png)

![1-Methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]imidazole](/img/structure/B2916142.png)

![3-(4-methylphenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2916145.png)

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2916146.png)